
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound that features a pyrazole ring substituted with a hydrazinylmethyl group and a trifluoroethyl group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 5-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
化学反応の分析
Types of Reactions
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Azides or nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated groups.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals and materials science, particularly in the creation of fluorinated polymers.
作用機序
The mechanism of action of 5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target, while the hydrazinyl group can participate in hydrogen bonding or other interactions. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A precursor in the synthesis of the compound.
5-(Aminomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: A similar compound with an amino group instead of a hydrazinyl group.
5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-imidazole: A compound with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 5-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole lies in its combination of a hydrazinyl group and a trifluoroethyl group on a pyrazole ring. This combination imparts unique chemical properties, such as enhanced reactivity and binding affinity, making it valuable in various research and industrial applications.
特性
分子式 |
C6H9F3N4 |
|---|---|
分子量 |
194.16 g/mol |
IUPAC名 |
[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methylhydrazine |
InChI |
InChI=1S/C6H9F3N4/c7-6(8,9)4-13-5(3-11-10)1-2-12-13/h1-2,11H,3-4,10H2 |
InChIキー |
LLHPUBSJWKRDLW-UHFFFAOYSA-N |
正規SMILES |
C1=C(N(N=C1)CC(F)(F)F)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


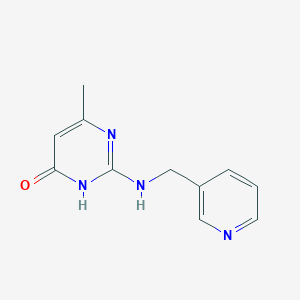
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)
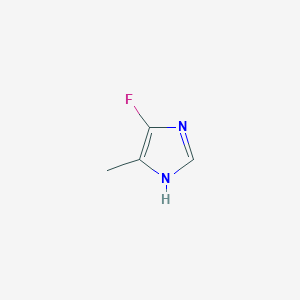
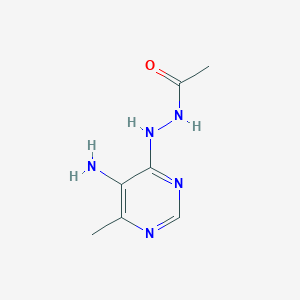
![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)
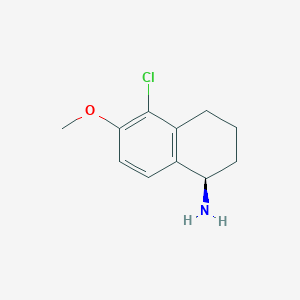


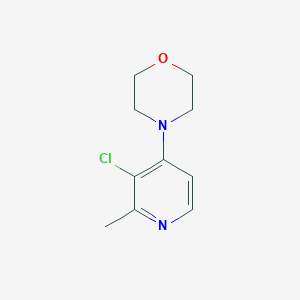
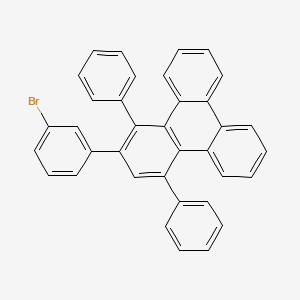

![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)

